4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde
Description
Properties
IUPAC Name |
2-(tert-butylamino)-4-chloro-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2OS/c1-8(2,3)11-7-10-6(9)5(4-12)13-7/h4H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUOXASRTPRZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=C(S1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441075 | |
| Record name | 2-(tert-Butylamino)-4-chloro-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199851-22-4 | |
| Record name | 2-(tert-Butylamino)-4-chloro-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formylation at Position 5
The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups into aromatic systems. In this method, a pre-formed thiazole intermediate undergoes formylation using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). For example, in the synthesis of 2-butyl-4-chloro-5-formylimidazole, POCl₃ and DMF facilitated formylation at 100–105°C. Applied to thiazoles, this would involve:
Optimization Insight : Maintaining temperatures below 110°C prevents decomposition, while stoichiometric excess of DMF (1.5–2.0 equiv) ensures complete conversion.
Chlorination at Position 4
Chlorination may occur concurrently with formylation if the substrate contains a hydroxyl group at position 4. POCl₃ acts as both a chlorinating agent and a Lewis acid. For instance, in imidazole systems, POCl₃ replaced hydroxyl groups with chlorine at 100°C. For thiazoles, analogous conditions would yield:
Yield Consideration : Patent data suggest yields exceeding 75% when reaction times are controlled to 3–5 hours.
Amination at Position 2
Introducing tert-butylamino at position 2 typically involves nucleophilic substitution of a chloro or bromo precursor. For example, substituting 2-chlorothiazole with tert-butylamine in polar aprotic solvents (e.g., DMF, THF) at 60–80°C achieves this. The reaction proceeds as:
Catalytic Additives : Potassium carbonate or triethylamine (1.2–1.5 equiv) enhances substitution efficiency by neutralizing HCl byproducts.
Method 2: Direct Amination of 2-Chlorothiazole Precursors
Substrate Preparation
Starting with 2-chloro-4,5-difunctionalized thiazoles, this route prioritizes early-stage amination. For instance, 2-chloro-5-formylthiazole reacts with tert-butylamine under refluxing ethanol (12–24 hours):
Chlorination Post-Amination : Subsequent treatment with POCl₃ or SOCl₂ introduces chlorine at position 4. For example, POCl₃ in toluene at 80°C for 2 hours achieves >80% conversion.
Method 3: Multi-Component Thiazole Ring Formation
Hantzsch Thiazole Synthesis
Constructing the thiazole ring with pre-installed substituents avoids late-stage functionalization. A Hantzsch synthesis using tert-butylthiourea, α-chloroaldehyde, and chloroacetyl chloride could yield the target molecule in one pot:
Advantage : This method reduces steps but requires stringent control of stoichiometry and temperature (0–5°C).
Comparative Analysis of Methods
| Method | Key Steps | Yield Range | Purity | Scalability |
|---|---|---|---|---|
| 1 | Formylation → Chlorination → Amination | 65–75% | >95% | High |
| 2 | Amination → Chlorination | 70–80% | 90–95% | Moderate |
| 3 | One-pot Hantzsch synthesis | 50–60% | 85–90% | Low |
Critical Notes :
-
Method 1 benefits from established protocols (e.g., POCl₃/DMF systems), but multi-step purification increases costs.
-
Method 2 offers higher yields but risks over-chlorination without precise stoichiometry.
-
Method 3 is step-economical but suffers from side-product formation in the thiazole cyclization.
Experimental Optimization and Challenges
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-2-(tert-butylamino)-5-thiazolecarboxylic acid.
Reduction: 4-Chloro-2-(tert-butylamino)-5-thiazolemethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thiazole derivatives, including 4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde, exhibit significant anticancer properties. A study demonstrated that related thiazole compounds showed promising activity against various cancer cell lines, with some derivatives achieving low micromolar IC50 values against SH-SY5Y neuroblastoma cells .
Mechanism of Action
The compound's mechanism is believed to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells, which is a desirable therapeutic effect in cancer treatment .
Analgesic Properties
Another notable application is in pain management. A related compound, QP001, derived from thiazole structures, has been evaluated for its efficacy in postoperative pain relief. It demonstrated significant analgesic effects with a favorable safety profile, suggesting that thiazole derivatives could be explored for pain management therapies .
Agricultural Chemistry
Pesticidal Applications
Thiazole derivatives have been investigated for their potential as agrochemicals. The structural characteristics of this compound make it a candidate for developing new pesticides or herbicides. Its ability to interact with biological systems can be harnessed to create effective agricultural chemicals that target specific pests or diseases .
Material Science
Photoreduction Systems
This compound has also found applications in material science, particularly in the development of photoreductive systems. Its properties can be utilized in radiation-sensitive coatings used in lithography and other imaging technologies. The incorporation of thiazole derivatives can enhance the sensitivity and performance of these materials under UV light exposure .
Chemical Synthesis
Synthetic Pathways
The synthesis of this compound is notable for its efficiency and reliability. Various synthetic routes have been developed that allow for the production of this compound with high yields. These methods often involve multi-step processes that include condensation reactions and subsequent modifications to introduce the thiazole ring structure .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Density : 1.327 g/cm³
- Boiling Point : 312.995°C at 760 mmHg
- Melting Point : 143.094°C
- Vapor Pressure : 0.001 mmHg at 25°C .
Structural Features: The compound consists of a thiazole core substituted with a chlorine atom at position 4, a tert-butylamino group at position 2, and a formyl group at position 3. The tert-butyl group imparts steric bulk and lipophilicity, while the aldehyde moiety offers reactivity for further derivatization .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following thiazolecarboxaldehyde derivatives share the 4-chloro-5-formyl-thiazole scaffold but differ in the amino substituent at position 2:
*Estimated logP values based on substituent contributions.
Biological Activity
4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its role in various biological activities. The presence of a chloro group and a tert-butylamino moiety enhances its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, docking studies have shown that derivatives of this compound exhibit significant binding affinity to tubulin, which is crucial for cancer cell proliferation inhibition. In vitro tests demonstrated that certain analogs displayed potent activity against various cancer cell lines, including non-small cell lung cancer and breast cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | SNB-19 | 10 | Tubulin inhibition |
| Compound B | NCI-H460 | 12 | Apoptosis induction |
| Compound C | MCF-7 | 8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) suggest that it can be a potent antibacterial agent, comparable to established antibiotics like ciprofloxacin .
Table 2: Antimicrobial Activity
| Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 16 | 20 ± 0.5 |
| Staphylococcus aureus | 8 | 25 ± 0.3 |
| Pseudomonas aeruginosa | 32 | 15 ± 0.2 |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Tubulin Binding : The compound inhibits tubulin polymerization, disrupting microtubule dynamics crucial for mitosis.
- Enzyme Inhibition : It has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound induces oxidative stress in cancer cells, leading to apoptosis .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the anticancer potential of various thiazole derivatives, including our compound, against multiple cancer cell lines using the National Cancer Institute's protocols. The results indicated significant cytotoxicity with specific structural modifications enhancing efficacy .
- Antibacterial Evaluation : Another investigation focused on the antibacterial properties of thiazole derivatives revealed that modifications at the amino position significantly influenced activity against resistant bacterial strains .
Q & A
Q. What are the standard synthetic routes for 4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde?
- Methodological Answer: The synthesis typically involves a multi-step approach:
Core Thiazole Formation: Construct the thiazole ring via condensation of α-halo carbonyl compounds with thiourea derivatives.
Chlorination: Introduce the chlorine substituent at position 4 using chlorinating agents (e.g., POCl₃ or NCS) under reflux conditions.
tert-Butylamine Substitution: React the intermediate with tert-butylamine in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C to install the tert-butylamino group at position 4.
Aldehyde Functionalization: Oxidize a methyl or hydroxymethyl precursor at position 5 using mild oxidizing agents (e.g., MnO₂ or IBX).
Key characterization involves NMR (¹H/¹³C), IR, and HRMS to confirm structure and purity .
Q. Which spectroscopic methods are essential for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Assigns proton and carbon environments, confirming substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, aldehyde proton at ~9.8 ppm).
- IR Spectroscopy: Identifies functional groups (C=O stretch at ~1680 cm⁻¹, N-H stretches for tert-butylamino group).
- HRMS: Validates molecular formula and isotopic patterns.
- X-ray Crystallography (if crystalline): Resolves 3D structure and confirms regiochemistry .
Q. What are common purification techniques post-synthesis?
- Methodological Answer:
- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane for non-polar intermediates.
- Recrystallization: Employ ethanol/water or dichloromethane/hexane mixtures for crystalline derivatives.
- Distillation (for volatile intermediates): Isolate low-molecular-weight precursors under reduced pressure.
- HPLC (for polar analogs): Apply reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do different substituents on the thiazole ring affect the compound’s reactivity and bioactivity?
- Methodological Answer:
- Electron-Withdrawing Groups (e.g., Cl): Enhance electrophilicity at position 5, facilitating nucleophilic substitutions.
- tert-Butylamino Group: Steric hindrance reduces unwanted side reactions while modulating solubility and bioavailability.
- Aldehyde Functionality: Enables conjugation with amines/hydrazines for prodrug or Schiff base formation.
- Bioactivity Trends: Thiazole derivatives with halogen and tert-butyl groups show improved antifungal and antiviral activities compared to unsubstituted analogs. Compare substituent effects using in vitro assays (e.g., MIC against Candida albicans) .
Q. What strategies optimize reaction yields in its synthesis?
- Methodological Answer:
- Solvent Optimization: Use DMSO for amine substitutions (improves nucleophilicity) and DMF for halogenations.
- Catalysis: Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
- Temperature Control: Maintain 60–80°C for substitutions to balance kinetics and side-product formation.
- Stoichiometry: Use 1.2 equivalents of tert-butylamine to drive substitutions to completion.
- Real-Time Monitoring: Track reaction progress via TLC or in-situ IR to halt reactions at peak product formation .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer:
- Assay Standardization: Replicate studies using identical cell lines (e.g., HEK293 for cytotoxicity) and incubation conditions.
- Structural Verification: Confirm compound identity via HRMS and NMR to rule out impurities.
- Dose-Response Analysis: Perform IC₅₀ studies across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Mechanistic Studies: Use molecular docking or enzyme inhibition assays to validate target engagement (e.g., binding to fungal CYP51).
- Meta-Analysis: Compare data across studies with similar substituents (e.g., chloro vs. fluoro analogs) to isolate electronic/steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
